molecular formula C17H28N2O B14402060 (2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone CAS No. 85675-14-5

(2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone

Cat. No.: B14402060
CAS No.: 85675-14-5
M. Wt: 276.4 g/mol
InChI Key: YKFOAOFQZWABOX-UHFFFAOYSA-N
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Description

(2-Azaspiro[55]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The starting materials often include spirocyclic amines and pyrrolidine derivatives. The reaction conditions may vary, but common methods include:

    Nucleophilic substitution: reactions where the spirocyclic amine reacts with a suitable electrophile.

    Cyclization: reactions to form the spirocyclic core.

    Functional group transformations: to introduce the methanone moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: Conversion of the methanone group to carboxylic acids or other oxidized forms.

    Reduction: Reduction of the methanone group to alcohols or hydrocarbons.

    Substitution: Nucleophilic or electrophilic substitution reactions at the spirocyclic or pyrrolidine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone has diverse applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Material Science: Investigated for its properties in the development of new materials with unique mechanical or electronic properties.

Mechanism of Action

The mechanism of action of (2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The methanone group can participate in hydrogen bonding or other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[5.5]undec-8-ene: A simpler spirocyclic amine with similar structural features.

    4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde: Contains a benzaldehyde group, offering different reactivity and applications.

    2-Azaspiro[5.5]undec-8-ene, 2-(1-piperidinylcarbonyl): Features a piperidinylcarbonyl group, providing distinct chemical properties.

Uniqueness

(2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone stands out due to its combination of spirocyclic and pyrrolidine structures, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research.

Properties

CAS No.

85675-14-5

Molecular Formula

C17H28N2O

Molecular Weight

276.4 g/mol

IUPAC Name

2-azaspiro[5.5]undec-9-en-2-yl-(2,5-dimethylpyrrolidin-1-yl)methanone

InChI

InChI=1S/C17H28N2O/c1-14-7-8-15(2)19(14)16(20)18-12-6-11-17(13-18)9-4-3-5-10-17/h3-4,14-15H,5-13H2,1-2H3

InChI Key

YKFOAOFQZWABOX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(N1C(=O)N2CCCC3(C2)CCC=CC3)C

Origin of Product

United States

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